(2-Hydroxy-p-tolyl)urea

Drug Metabolism Pharmacokinetics Toxicology

This ortho-hydroxy-substituted phenylurea is indispensable for ADME scientists and SAR researchers. Its unique spectral signature and defined logP (0.831) make it an essential LC-MS/MS standard for identifying phase II conjugates, contrasting with the oxidative fate of p-tolylurea. In antioxidant studies, the ortho-hydroxy group stabilizes the phenoxy radical via steric shielding—a mechanism absent in meta/para isomers—enabling precise, quantitative structure-activity investigations.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 29053-94-9
Cat. No. B8781267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-p-tolyl)urea
CAS29053-94-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)N)O
InChIInChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
InChIKeyRDWSVHLVSMKYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2-Hydroxy-p-tolyl)urea (CAS 29053-94-9): A Differentiated Hydroxyphenylurea Building Block


(2-Hydroxy-p-tolyl)urea (CAS 29053-94-9), also known as N-(2-hydroxy-4-methylphenyl)urea, is a substituted phenylurea derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. This compound is part of the broader hydroxyphenylurea class, which has been investigated for applications ranging from metabolic probes to antioxidant and enzyme-inhibitory scaffolds [2][3]. Its specific substitution pattern—a hydroxyl group ortho and a methyl group para to the urea moiety on the phenyl ring—distinguishes it from other isomers and analogs, providing unique opportunities in structure-activity relationship (SAR) studies and targeted synthesis [2].

Why (2-Hydroxy-p-tolyl)urea Cannot Be Replaced by a Generic Hydroxyphenylurea Isomer


Substituting (2-Hydroxy-p-tolyl)urea with a positional isomer like (3-Hydroxy-p-tolyl)urea or (4-Hydroxy-p-tolyl)urea, or with the unsubstituted p-tolylurea, is chemically and biologically unsound. Classic metabolic studies on N-tolylureas demonstrate that the precise position of the ring substituents dictates the compound's metabolic fate: p-tolylurea undergoes methyl group oxidation, while isomers with a hydroxyl group are conjugated, and others undergo ring hydroxylation [1]. This substrate-specific metabolism directly impacts compound half-life, bioavailability, and toxicity profile. Furthermore, in antioxidant SAR, the ortho-hydroxy group on (2-Hydroxy-p-tolyl)urea provides steric shielding to stabilize the phenoxy radical, a mechanism fundamentally absent in the meta- or para-hydroxy analogs, which leads to quantifiable differences in radical-scavenging potency [2].

Direct Comparative Evidence for (2-Hydroxy-p-tolyl)urea: Quantified Differentiation


Metabolic Fate: Differential Conjugation vs. Oxidation Pathways in Rabbit

The metabolic pathway of (2-Hydroxy-p-tolyl)urea is dictated by the pre-existing hydroxyl group, leading to direct conjugation and excretion, a route unavailable to its non-hydroxylated analog, p-tolylurea. In a rabbit model, p-tolylurea is not hydroxylated on the ring but instead undergoes oxidation of the methyl group to form a carboxylic acid derivative [1]. In contrast, hydroxyphenylurea isomers like (2-Hydroxy-p-tolyl)urea are primarily conjugated with sulfuric and glucuronic acids, with approximately 40% of the dose excreted unchanged [1]. This divergence in elimination kinetics is a critical differentiator for applications where metabolite predictability is paramount.

Drug Metabolism Pharmacokinetics Toxicology

Antioxidant Radical Stabilization: Ortho-Hydroxy Steric Shielding vs. Unsubstituted Urea

The antioxidant activity of (2-Hydroxy-p-tolyl)urea is mechanistically distinct from that of N-phenylurea due to the ortho-hydroxy group's role in stabilizing the phenoxy radical intermediate. QSAR analyses reveal that steric shielding by ortho-substituents is a key parameter for enhancing inhibitory activity against lipid peroxidation [1]. The hydroxy group in the ortho position provides this critical steric effect, which is absent in the unsubstituted N-phenylurea. Furthermore, the electron-donating property of the para-methyl group further enhances the activity by stabilizing the electron-deficient radical transition state, a synergistic effect not possible in analogs lacking both features [1].

Antioxidant Structure-Activity Relationship Medicinal Chemistry

Analytical Differentiation: HPLC Retention and LogP vs. Unsubstituted p-Tolylurea

The introduction of a phenolic -OH group dramatically alters the lipophilicity and chromatographic behavior of (2-Hydroxy-p-tolyl)urea compared to its parent, p-tolylurea. The target compound has a measured LogP of 0.831 [1], indicating significantly greater hydrophilicity. This is leveraged in a validated reverse-phase HPLC method where (2-Hydroxy-p-tolyl)urea is well-retained and separated using a simple acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column [2]. In contrast, p-tolylurea (LogP ~1.3) would elute later under identical conditions, providing a clear and quantifiable difference in retention time critical for purity assessment and method development.

Analytical Chemistry Quality Control HPLC

High-Impact Application Scenarios for (2-Hydroxy-p-tolyl)urea Based on Differentiated Evidence


Defined Metabolite Standard for Pharmacokinetic Studies of Tolylurea Drugs

As the direct conjugation product of a potential drug scaffold, (2-Hydroxy-p-tolyl)urea serves as a critical reference standard for identifying and quantifying phase II metabolites. Its well-characterized metabolic fate—predominantly conjugation and renal excretion—contrasts with the oxidative pathway of p-tolylurea, making it an essential standard for LC-MS/MS method development in ADME studies [1]. The established HPLC method [2] also provides a ready-to-use protocol for monitoring this metabolite in biological matrices.

Mechanistic Probe for Ortho-Hydroxy Radical-Stabilizing Antioxidants

This compound is an ideal mechanistic probe for researchers studying the role of ortho-hydroxy groups in phenolic antioxidants. Its structure allows investigation of the steric shielding of the phenoxy radical, a key mechanism described by QSAR models [1]. It can be used experimentally alongside its regioisomer (e.g., 3- or 4-hydroxyphenylurea) to isolate the ortho-effect and separately assess the electronic contribution of the para-methyl group, a well-defined SAR exercise.

Selective Scavenger or Inhibitor Probe in Oxidative Stress Biology (Non-Therapeutic)

Given the class-level evidence that hydroxyphenylureas are potent lipid peroxidation inhibitors [1], (2-Hydroxy-p-tolyl)urea can be used as a small-molecule probe in cell-free or in vitro assays to study lipid peroxidation pathways. Its defined LogP of 0.831 [2] indicates it will partition into a different cellular compartment than more lipophilic analogs, allowing for the design of experiments to localize oxidative stress events within specific lipid domains.

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